molecular formula C20H20N4O B11057469 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-(1H-pyrrol-1-yl)pyridine-3-carbonitrile

2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-(1H-pyrrol-1-yl)pyridine-3-carbonitrile

Cat. No.: B11057469
M. Wt: 332.4 g/mol
InChI Key: UCCWIQUFPAZCMV-UHFFFAOYSA-N
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Description

2-(BENZYLAMINO)-4-(METHOXYMETHYL)-6-METHYL-5-(1H-PYRROL-1-YL)-3-PYRIDYL CYANIDE is a complex organic compound with a unique structure that combines a pyridine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLAMINO)-4-(METHOXYMETHYL)-6-METHYL-5-(1H-PYRROL-1-YL)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a pyridine derivative under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLAMINO)-4-(METHOXYMETHYL)-6-METHYL-5-(1H-PYRROL-1-YL)-3-PYRIDYL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(BENZYLAMINO)-4-(METHOXYMETHYL)-6-METHYL-5-(1H-PYRROL-1-YL)-3-PYRIDYL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(BENZYLAMINO)-4-(METHOXYMETHYL)-6-METHYL-5-(1H-PYRROL-1-YL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BENZYLAMINO)-4-(METHOXYMETHYL)-6-METHYL-5-(1H-PYRROL-1-YL)-3-PYRIDYL CYANIDE is unique due to its combination of functional groups and the presence of both pyridine and pyrrole rings.

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-pyrrol-1-ylpyridine-3-carbonitrile

InChI

InChI=1S/C20H20N4O/c1-15-19(24-10-6-7-11-24)18(14-25-2)17(12-21)20(23-15)22-13-16-8-4-3-5-9-16/h3-11H,13-14H2,1-2H3,(H,22,23)

InChI Key

UCCWIQUFPAZCMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)NCC2=CC=CC=C2)C#N)COC)N3C=CC=C3

Origin of Product

United States

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